molecular formula C5H11O8P B078206 D-arabinose 5-phosphate CAS No. 13137-52-5

D-arabinose 5-phosphate

Cat. No.: B078206
CAS No.: 13137-52-5
M. Wt: 230.11 g/mol
InChI Key: PPQRONHOSHZGFQ-WDCZJNDASA-N
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Description

D-arabinose 5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes. It is an intermediate in the pentose phosphate pathway and is involved in the biosynthesis of important cellular components such as lipopolysaccharides in Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-arabinose 5-phosphate can be synthesized through the isomerization of D-ribulose 5-phosphate. This reaction is catalyzed by the enzyme this compound isomerase. The reaction conditions typically involve a buffered aqueous solution at a neutral pH .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress the enzymes required for the conversion of D-ribulose 5-phosphate to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-arabinose 5-phosphate exerts its effects primarily through its role as an intermediate in the pentose phosphate pathway. It is converted to D-ribulose 5-phosphate by this compound isomerase. This conversion is crucial for the biosynthesis of nucleotides and amino acids. Additionally, it condenses with phosphoenolpyruvate to form 3-deoxy-D-manno-octulosonate 8-phosphate, which is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis in Gram-negative bacteria. This makes it a critical target for studying bacterial virulence and developing new antibiotics .

Properties

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927171
Record name D-Arabinose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arabinose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13137-52-5
Record name D-Arabinose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13137-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabinose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-arabinose 5-phosphate
Reactant of Route 2
D-arabinose 5-phosphate
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D-arabinose 5-phosphate
Reactant of Route 4
D-arabinose 5-phosphate
Reactant of Route 5
D-arabinose 5-phosphate
Reactant of Route 6
D-arabinose 5-phosphate

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